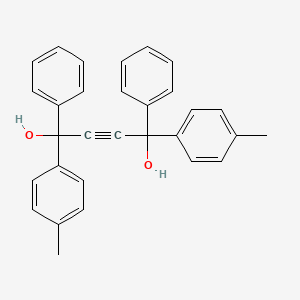![molecular formula C25H37NO B14313206 5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine CAS No. 113248-23-0](/img/structure/B14313206.png)
5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine is an organic compound with the molecular formula C25H37NO It belongs to the class of pyridine derivatives, characterized by a pyridine ring substituted with heptyl and heptyloxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized using methods such as the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts and controlled reaction environments to facilitate the substitution reactions.
Chemical Reactions Analysis
Types of Reactions
5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to cell signaling and molecular interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine involves its interaction with molecular targets and pathways. The heptyl and heptyloxyphenyl groups may influence its binding affinity and specificity towards certain receptors or enzymes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
5-Heptyl-2-(4-isothiocyanato-phenyl)-pyridine: Similar in structure but contains an isothiocyanato group instead of a heptyloxy group.
5-Heptyl-2-{2-[4-(heptyloxy)phenyl]vinyl}pyridine: Contains a vinyl group in place of the pyridine ring.
Uniqueness
5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
113248-23-0 |
|---|---|
Molecular Formula |
C25H37NO |
Molecular Weight |
367.6 g/mol |
IUPAC Name |
2-(4-heptoxyphenyl)-5-heptylpyridine |
InChI |
InChI=1S/C25H37NO/c1-3-5-7-9-11-13-22-14-19-25(26-21-22)23-15-17-24(18-16-23)27-20-12-10-8-6-4-2/h14-19,21H,3-13,20H2,1-2H3 |
InChI Key |
HWLOIDPUVXJPJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)OCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(phenylselanyl)methyl]but-2-enoate](/img/structure/B14313124.png)
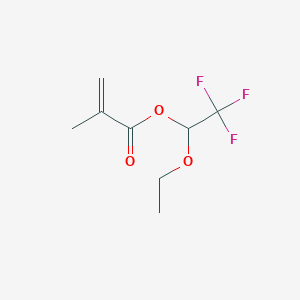
![3-Pyridinecarboxamide, N-[2-[(1-methylethyl)amino]-2-oxoethyl]-](/img/structure/B14313141.png)
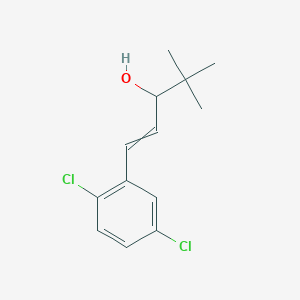
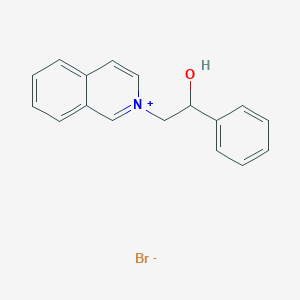
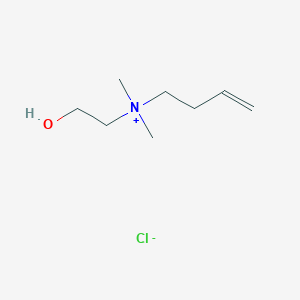

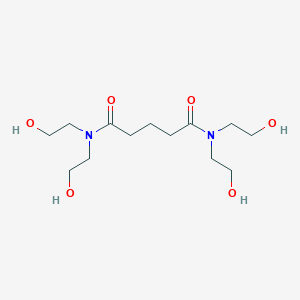
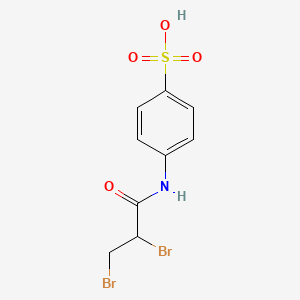
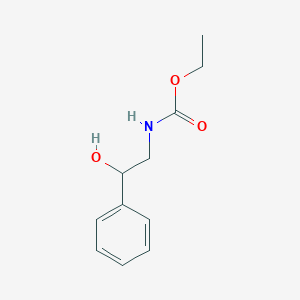

![4-[3,3-Bis(methylsulfanyl)-2-phenylprop-2-en-1-yl]morpholine](/img/structure/B14313196.png)
